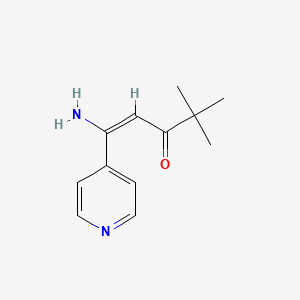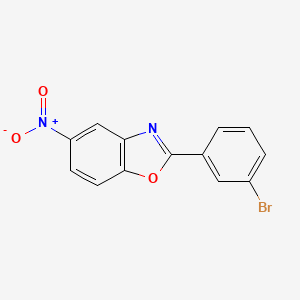![molecular formula C14H14N2O2S B5767902 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. This compound is a member of the indene family and has a unique molecular structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, several studies have suggested that this compound may act by inhibiting specific enzymes or proteins in the body that are involved in the development and progression of various diseases. Further research is required to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects in the body. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine in lab experiments include its unique molecular structure, high purity, and potential applications in various fields. However, the limitations of using this compound include its complex synthesis process, limited availability, and high cost.
Direcciones Futuras
There are several future directions for the research of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine. These include:
1. Further elucidation of the mechanism of action of this compound.
2. Exploration of the potential applications of this compound in the treatment of other diseases.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Investigation of the potential use of this compound in materials science.
5. Exploration of the potential use of this compound as a diagnostic tool in medical imaging.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields. The synthesis of this compound is complex, and its mechanism of action is not fully understood. However, studies have shown that this compound has several biochemical and physiological effects in the body and has potential as a therapeutic agent for the treatment of various diseases. Further research is required to fully elucidate the potential of this compound and its future applications.
Métodos De Síntesis
The synthesis of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine is a complex process that involves several steps. One of the most common methods used for its synthesis is the reaction of 2,3-dihydro-1H-indene-5-carboxaldehyde with 5-nitro-2-thiophenemethanamine in the presence of a suitable catalyst. This reaction results in the formation of the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
The unique molecular structure of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine has made it a subject of interest in several scientific research fields. One of the most significant applications of this compound is in the field of pharmaceuticals. Several studies have shown that this compound has potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's.
Propiedades
IUPAC Name |
N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-16(18)14-7-6-13(19-14)9-15-12-5-4-10-2-1-3-11(10)8-12/h4-8,15H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXJCLDWWRGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)

![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)

![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)


![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)